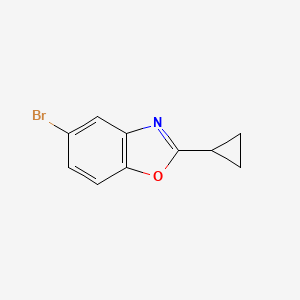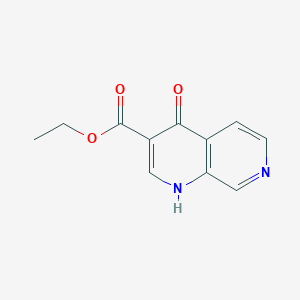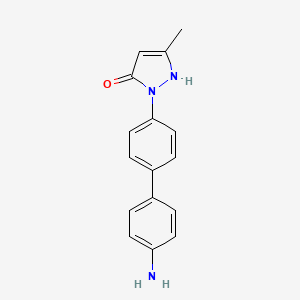
Methyl 2-(2-amino-4-methylphenyl)acetate
Vue d'ensemble
Description
Methyl 2-(2-amino-4-methylphenyl)acetate: is an organic compound belonging to the class of phenylacetates It is characterized by the presence of an amino group (-NH2) and a methyl group (-CH3) on the benzene ring, which is esterified with methanol
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 2-(2-amino-4-methylphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reduction of Esters: Another method involves the reduction of the corresponding nitro compound followed by esterification. This typically involves the reduction of 2-nitro-4-methylphenylacetic acid to the corresponding amino compound, which is then esterified with methanol.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(2-amino-4-methylphenyl)acetic acid or its derivatives.
Reduction: 2-(2-amino-4-methylphenyl)ethanol or the corresponding amine.
Substitution: Amides or other substituted esters.
Applications De Recherche Scientifique
Chemistry: Methyl 2-(2-amino-4-methylphenyl)acetate is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity makes it a valuable building block for complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases. Its derivatives have shown promise in preclinical studies for their pharmacological effects.
Industry: In the chemical industry, the compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a key component in various industrial processes.
Mécanisme D'action
The mechanism by which Methyl 2-(2-amino-4-methylphenyl)acetate exerts its effects depends on its specific application. For example, in antimicrobial applications, it may disrupt bacterial cell walls or inhibit essential enzymes. In antioxidant applications, it may neutralize free radicals through electron donation.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets bacterial cell wall synthesis or essential metabolic pathways.
Antioxidant Activity: Interacts with free radicals and reactive oxygen species (ROS).
Comparaison Avec Des Composés Similaires
Methyl 2-(2-amino-3-methylphenyl)acetate
Methyl 2-(2-amino-5-methylphenyl)acetate
Methyl 2-(2-amino-6-methylphenyl)acetate
Uniqueness: Methyl 2-(2-amino-4-methylphenyl)acetate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and industrial applications.
Propriétés
IUPAC Name |
methyl 2-(2-amino-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-8(9(11)5-7)6-10(12)13-2/h3-5H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXXEMDHWOGUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700951 | |
| Record name | Methyl (2-amino-4-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29640-92-4 | |
| Record name | Methyl (2-amino-4-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















